N-Cyclopropyl-1H-pyrrolo[2,3-B]pyridin-6-amine
Overview
Description
Preparation Methods
The synthesis of N-Cyclopropyl-1H-pyrrolo[2,3-B]pyridin-6-amine involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the use of cyclopropylamine and pyrrolo[2,3-B]pyridine derivatives, followed by cyclization reactions . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity .
Chemical Reactions Analysis
N-Cyclopropyl-1H-pyrrolo[2,3-B]pyridin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, using reagents like alkyl halides.
Scientific Research Applications
N-Cyclopropyl-1H-pyrrolo[2,3-B]pyridin-6-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Cyclopropyl-1H-pyrrolo[2,3-B]pyridin-6-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . By inhibiting these receptors, the compound can induce apoptosis in cancer cells and inhibit their migration and invasion .
Comparison with Similar Compounds
N-Cyclopropyl-1H-pyrrolo[2,3-B]pyridin-6-amine can be compared with other pyrrolopyridine derivatives, such as:
1H-Pyrrolo[2,3-B]pyridin-6-amine: Similar in structure but lacks the cyclopropyl group, which may affect its biological activity.
Pyrrolo[1,2-A]pyrazines: These compounds have a different ring structure but share some similar chemical properties and applications.
Pyrazolo[3,4-B]pyridin-6-one: Known for its anticancer activity, this compound has a different functional group but similar biological applications.
This compound stands out due to its unique cyclopropyl group, which can enhance its biological activity and specificity .
Properties
IUPAC Name |
N-cyclopropyl-1H-pyrrolo[2,3-b]pyridin-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-4-9(12-8-2-3-8)13-10-7(1)5-6-11-10/h1,4-6,8H,2-3H2,(H2,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXGZWVKPZMSLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC3=C(C=C2)C=CN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677980 | |
Record name | N-Cyclopropyl-1H-pyrrolo[2,3-b]pyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1018441-18-3 | |
Record name | N-Cyclopropyl-1H-pyrrolo[2,3-b]pyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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